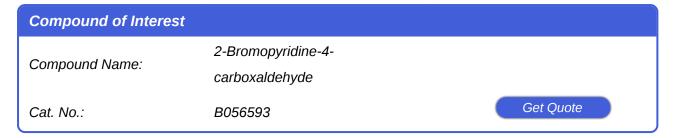


Spectroscopic Characterization of 2-Bromopyridine-4-carboxaldehyde: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected and observed spectral data for the key organic intermediate, **2-bromopyridine-4-carboxaldehyde**. The information herein is intended to support researchers and professionals in the fields of chemical synthesis, drug development, and quality control by providing a detailed analysis of its structural features through Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While a complete set of experimentally-derived spectra for this specific molecule is not readily available in public databases, this guide presents predicted data based on established spectroscopic principles and data from analogous compounds. Furthermore, detailed experimental protocols are provided to enable the acquisition and analysis of this critical data.

Molecular Structure and Spectroscopic Overview

2-Bromopyridine-4-carboxaldehyde possesses a pyridine ring substituted with a bromine atom at the 2-position and a carboxaldehyde group at the 4-position. This substitution pattern gives rise to a unique electronic environment for each atom, resulting in a distinct spectroscopic fingerprint.



- ¹H NMR spectroscopy will reveal the chemical shifts and coupling constants of the three aromatic protons and the aldehyde proton, providing insights into the electronic effects of the substituents.
- ¹³C NMR spectroscopy will identify the chemical shifts of the six carbon atoms in the molecule, including the characteristic carbonyl carbon of the aldehyde.
- IR spectroscopy will highlight the vibrational frequencies of the key functional groups, notably the carbonyl (C=O) stretch of the aldehyde and the C-Br stretch.
- Mass spectrometry will determine the molecular weight and provide information about the fragmentation pattern of the molecule, confirming the presence of bromine through its isotopic signature.

Predicted and Comparative Spectral Data

The following tables summarize the predicted and comparative spectral data for **2-bromopyridine-4-carboxaldehyde**. These predictions are based on the analysis of structurally similar compounds and established spectroscopic correlation tables.

Table 1: Predicted ¹H NMR Spectral Data

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Proton Assignment	Predicted Chemical Shift (δ, ppm) in CDCl ₃	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)		
Aldehyde-H	9.9 - 10.1	Singlet (s)	N/A		
H-6	8.6 - 8.8	Doublet (d)	~5.0		
H-5	7.8 - 8.0	Doublet (d)	~5.0		
H-3	7.6 - 7.8	Singlet (s) or narrow doublet	< 1.0		

Note: The chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectral Data



Carbon Assignment	Predicted Chemical Shift (δ, ppm) in CDCl₃
C=O (Aldehyde)	190 - 193
C-2 (C-Br)	145 - 148
C-6	151 - 154
C-4	140 - 143
C-5	125 - 128
C-3	122 - 125

Note: The chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Table 3: Predicted IR Spectral Data

Vibrational Mode	Predicted Absorption Range (cm ⁻¹)	Intensity
Aromatic C-H Stretch	3100 - 3000	Medium
Aldehyde C-H Stretch	2850 - 2800 and 2750 - 2700	Medium, often two bands
C=O Stretch (Aldehyde)	1710 - 1690	Strong
Aromatic C=C Stretch	1600 - 1450	Medium to Strong
C-Br Stretch	700 - 500	Medium to Strong

Table 4: Predicted Mass Spectrometry Data

m/z Value	Interpretation -	Relative Abundance
185/187	Molecular Ion [M] ⁺ (presence of Br isotopes)	High
184/186	[M-H] ⁺	Medium
156/158	[M-CHO] ⁺	Medium
78	[C ₅ H ₄ N] ⁺	Medium
	<u> </u>	



Note: The presence of bromine will result in a characteristic M/M+2 isotopic pattern with approximately equal intensity.

Experimental Protocols

The following are detailed methodologies for acquiring the spectral data for **2-bromopyridine-4-carboxaldehyde**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

- Accurately weigh 5-10 mg of 2-bromopyridine-4-carboxaldehyde.
- Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in a clean, dry NMR tube.
- Add a small amount of tetramethylsilane (TMS) as an internal standard (0.03% v/v).
- Cap the NMR tube and gently agitate to ensure complete dissolution.

¹H NMR Acquisition Parameters:

- Pulse Program: Standard single-pulse sequence.
- Spectral Width: -2 to 12 ppm.
- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-5 seconds.
- Number of Scans: 16-64.

¹³C NMR Acquisition Parameters:



- Pulse Program: Proton-decoupled pulse sequence.
- Spectral Width: 0 to 200 ppm.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.

Data Processing:

- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Phase correct the spectrum.
- Calibrate the chemical shift axis using the TMS signal at 0.00 ppm.
- Integrate the signals in the ¹H spectrum.
- Analyze the chemical shifts, multiplicities, and coupling constants.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FT-IR spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR method):

- Ensure the ATR crystal is clean and dry. A background spectrum of the clean, empty crystal should be recorded.
- Place a small amount of the solid 2-bromopyridine-4-carboxaldehyde sample directly onto the ATR crystal.
- Apply pressure using the anvil to ensure good contact between the sample and the crystal.



Data Acquisition:

• Spectral Range: 4000 - 400 cm⁻¹.

• Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Data Processing:

- The software will automatically subtract the background spectrum from the sample spectrum.
- Identify and label the major absorption peaks.
- Correlate the observed peaks with known vibrational frequencies for functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, for example, a Gas Chromatography-Mass Spectrometer (GC-MS) or a direct infusion system.

Sample Preparation (for GC-MS):

 Prepare a dilute solution of 2-bromopyridine-4-carboxaldehyde in a volatile organic solvent such as dichloromethane or ethyl acetate.

GC-MS Parameters:

Injection Volume: 1 μL.

• Inlet Temperature: 250 °C.

- Oven Program: Start at 50 °C, hold for 1 minute, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.
- Carrier Gas: Helium.



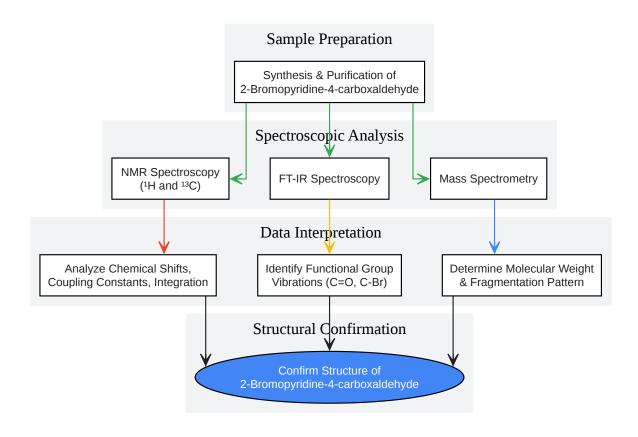
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: m/z 40 300.

Data Processing:

- Analyze the total ion chromatogram (TIC) to identify the peak corresponding to 2bromopyridine-4-carboxaldehyde.
- Extract the mass spectrum for this peak.
- Identify the molecular ion peak and key fragment ions. Note the isotopic pattern for bromine.

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of **2-Bromopyridine-4-carboxaldehyde**.





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Caption: Workflow for the spectral characterization of **2-Bromopyridine-4-carboxaldehyde**.

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